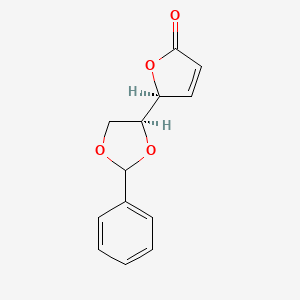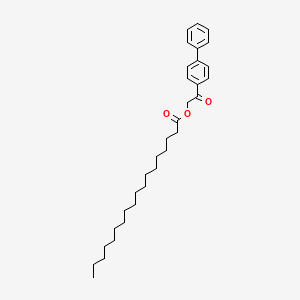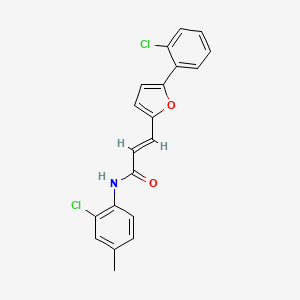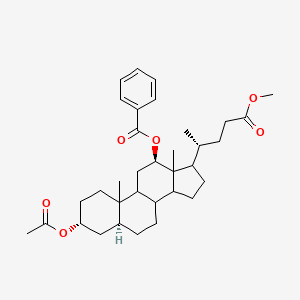
(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one” is a complex organic molecule that features a furanone ring fused with a dioxolane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one” typically involves multi-step organic reactions. One possible route could involve the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the furanone ring. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one” can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone or alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or lactones.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might find applications in various industrial processes.
Mechanism of Action
The mechanism by which “(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furanone derivatives, dioxolane-containing molecules, and phenyl-substituted lactones. Examples could be:
- 5-Phenylfuran-2(5H)-one
- 2-Phenyl-1,3-dioxolane
- 5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)pentanoic acid
Uniqueness
The uniqueness of “(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one” lies in its specific combination of structural features. The presence of both a furanone and a dioxolane ring, along with a phenyl group, gives it distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one |
InChI |
InChI=1S/C13H12O4/c14-12-7-6-10(16-12)11-8-15-13(17-11)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2/t10-,11-,13?/m0/s1 |
InChI Key |
MLNVRDTUWCSKHP-WAQLSPKVSA-N |
Isomeric SMILES |
C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C=CC(=O)O3 |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)C3C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)










